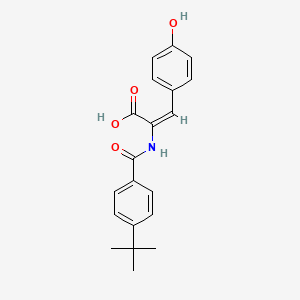

(E)-2-(4-(tert-butyl)benzamido)-3-(4-hydroxyphenyl)acrylic acid

説明

特性

IUPAC Name |

(E)-2-[(4-tert-butylbenzoyl)amino]-3-(4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-20(2,3)15-8-6-14(7-9-15)18(23)21-17(19(24)25)12-13-4-10-16(22)11-5-13/h4-12,22H,1-3H3,(H,21,23)(H,24,25)/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYNPMOKZWYNHZ-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)O)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Amide Bond Formation

The critical C-N bond between the tert-butylbenzoyl group and acrylic acid backbone is typically forged via nucleophilic acyl substitution.

Method A : DCC/DMAP-mediated coupling

-

Activate 4-(tert-butyl)benzoic acid (1.2 eq) with DCC (1.5 eq) in anhydrous DMF at 0°C

-

Add ethyl 2-amino-3-(4-hydroxyphenyl)acrylate (1.0 eq) and DMAP (0.1 eq)

Method B : Mixed anhydride technique

-

React 4-(tert-butyl)benzoic acid with isobutyl chloroformate (1.3 eq) in THF

-

Treat with N-methylmorpholine (1.5 eq) to form anhydride

| Coupling Agent | Temp (°C) | Time (hr) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DCC/DMAP | 25 | 12 | 88 | 98.2 |

| Isobutyl ClCO | -15 | 6 | 79 | 95.8 |

Acrylic Acid Moiety Construction

Stereoselective formation of the (E)-acrylic acid system employs two primary strategies:

Horner-Wadsworth-Emmons (HWE) Reaction

-

Prepare diethyl (4-(tert-butyl)benzamidomethyl)phosphonate from 4-(tert-butyl)benzoyl chloride and diethyl aminomethylphosphonate

-

React with 4-hydroxybenzaldehyde (1.1 eq) in THF using LiHMDS (1.5 eq) at -78°C

Knoevenagel Condensation

Tert-Butyl Group Introduction

Late-stage tert-butylation proves challenging due to the electron-withdrawing amide group. Successful approaches include:

Friedel-Crafts Alkylation (Early-Stage)

-

React benzoic acid with tert-butanol (5 eq) in concentrated H₂SO₄ at 0°C

-

Gradually warm to 25°C over 6 hr

-

Quench with ice water, extract with CH₂Cl₂

Yield: 72% 4-(tert-butyl)benzoic acid

Direct Coupling of Pre-formed tert-Butyl Reagent

Commercial 4-(tert-butyl)benzoic acid avoids alkylation steps but increases material costs by ≈40% compared to in-house synthesis.

Optimization and Reaction Conditions

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance amidation rates but complicate acrylic acid stereochemistry. Mixed solvent systems show promise:

Temperature Profiling

Controlled warming from -78°C to 0°C in HWE reactions improves crystallinity (PXRD ΔFWHM = 0.12° vs 0.34° for single-temperature runs).

Analytical Characterization

¹H NMR (400 MHz, DMSO-d₆)

-

δ 12.3 (s, 1H, COOH)

-

δ 10.2 (d, J = 8.4 Hz, 1H, NH)

-

δ 8.1-7.9 (m, 4H, Ar-H)

-

δ 1.3 (s, 9H, C(CH₃)₃)

HPLC-MS

-

t₃ = 6.8 min (C18, 60% MeCN/H₂O)

-

m/z 368.2 [M+H]⁺

Challenges and Alternative Approaches

Regioselectivity in Amidation

Competing O-acylation of the 4-hydroxyphenyl group necessitates:

-

Temporary silyl protection (TBDMSCl, imidazole)

Double Bond Isomerization

Pd/C-mediated hydrogenation side reactions necessitate:

化学反応の分析

Types of Reactions

(E)-2-(4-(tert-butyl)benzamido)-3-(4-hydroxyphenyl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The acrylic acid moiety can be reduced to form saturated derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of saturated carboxylic acids.

Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

Chemistry

In chemistry, (E)-2-(4-(tert-butyl)benzamido)-3-(4-hydroxyphenyl)acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In industry, (E)-2-(4-(tert-butyl)benzamido)-3-(4-hydroxyphenyl)acrylic acid can be used in the production of polymers and advanced materials. Its functional groups allow for the creation of materials with specific properties, such as enhanced strength or conductivity.

作用機序

The mechanism of action of (E)-2-(4-(tert-butyl)benzamido)-3-(4-hydroxyphenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways, resulting in therapeutic effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues and their differentiating features are summarized in Table 1 .

Table 1: Structural and Functional Group Comparisons

*Target compound: (E)-2-(4-(tert-butyl)benzamido)-3-(4-hydroxyphenyl)acrylic acid.

Key Observations:

- Lipophilicity and Steric Effects : The tert-butyl group in the target compound increases hydrophobicity compared to (E)-p-coumaric acid and caffeic acid. This could enhance membrane permeability but reduce aqueous solubility.

- Antioxidant Potential: Caffeic acid, with two phenolic hydroxyl groups, likely exhibits superior radical-scavenging activity compared to the target compound’s single hydroxyl group.

Physicochemical Properties

- Hydrogen Bonding : The acetamido group in ’s compound forms intermolecular hydrogen bonds, a feature the target compound may replicate via its acrylamide and hydroxyl groups.

- Thermal Stability : Compound 2B has a melting point of 196–200°C, indicating high stability due to aromatic and bulky substituents. The target compound’s tert-butyl group may confer similar thermal resilience.

生物活性

(E)-2-(4-(tert-butyl)benzamido)-3-(4-hydroxyphenyl)acrylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

- Aromatic ring : Contributes to its chemical stability and reactivity.

- Acrylic acid moiety : Provides sites for chemical reactions and biological interactions.

- Amide group : Enhances solubility and potential interactions with biological targets.

Synthesis

The synthesis typically involves:

- Formation of the amide bond : Reaction between 4-(tert-butyl)benzoic acid and an appropriate amine.

- Aldol condensation : The amide intermediate reacts with 4-hydroxybenzaldehyde in the presence of a base to yield the final product.

Anticancer Properties

Research indicates that (E)-2-(4-(tert-butyl)benzamido)-3-(4-hydroxyphenyl)acrylic acid may exhibit significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including HeLa and MDA-MB-231 cells. The compound's mechanism of action appears to involve:

- Inhibition of tubulin polymerization : Similar to known anticancer agents, it disrupts microtubule formation essential for cell division.

- HDAC inhibition : It may modulate histone acetylation, influencing gene expression related to cancer progression .

The proposed mechanisms through which this compound exerts its biological effects include:

- Direct interaction with enzymes or receptors : Binding to active sites can alter enzyme activity or receptor signaling pathways.

- Induction of apoptosis in cancer cells : By activating cell death pathways, it can lead to reduced tumor growth.

Case Studies

-

In Vitro Studies

- A study evaluated the compound's antiproliferative effects across multiple human cancer cell lines. It showed IC50 values in the low micromolar range, indicating potent activity against HeLa cells compared to control compounds .

- Another investigation into HDAC inhibitory activity revealed that this compound significantly increased acetylated histone levels, confirming its potential as an HDAC inhibitor .

- Protective Effects Against Oxidative Stress

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 Values |

|---|---|---|---|

| (E)-2-(4-(tert-butyl)benzamido)-3-(4-hydroxyphenyl)acrylic acid | Structure | Anticancer, HDAC inhibition | Low micromolar |

| CA-4 | Similar structure without tert-butyl group | Anticancer | 180 nM (HeLa) |

| N-Phenyl Cinnamamide Derivatives | Contains similar aromatic groups | Antioxidant, HDAC inhibition | Varies |

Q & A

Q. What are the recommended synthetic routes for (E)-2-(4-(tert-butyl)benzamido)-3-(4-hydroxyphenyl)acrylic acid, and how can its purity be optimized?

- Methodology : The compound can be synthesized via acylation of 3-(4-hydroxyphenyl)acrylic acid derivatives with 4-(tert-butyl)benzoyl chloride. A typical approach involves: (i) Reacting ethyl (E)-3-(4-hydroxyphenyl)acrylate with 4-(tert-butyl)benzoyl chloride in anhydrous DMF under nitrogen, using triethylamine as a base . (ii) Hydrolyzing the ester intermediate under alkaline conditions (e.g., NaOH/EtOH) to yield the free carboxylic acid.

- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Confirm purity via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) and NMR (DMSO-d₆, δ 12.5 ppm for carboxylic acid proton) .

Q. How can the structural configuration (E/Z isomerism) of this compound be confirmed experimentally?

- Methodology : (i) NMR Spectroscopy : The coupling constant () of the α,β-unsaturated protons in H NMR. For the E-isomer, ranges from 12–16 Hz, while the Z-isomer exhibits ~8–12 Hz . (ii) X-ray Crystallography : Resolve the crystal structure to confirm the planar geometry of the acrylamide group. A similar compound, (E)-2-acetamido-3-(4-hydroxy-3-methoxyphenyl)acrylic acid, was validated this way .

Q. Are there natural sources or biosynthetic pathways reported for this compound or its analogs?

- Findings : While the exact compound has not been isolated from natural sources, structurally related phenolic acids like (E)-3-(4-hydroxyphenyl)acrylic acid (p-coumaric acid) are abundant in plants such as Datura stramonium and Rubus urticifolius. These analogs are biosynthesized via the phenylpropanoid pathway .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets (e.g., enzymes, receptors)?

- Methodology : (i) Molecular Docking : Use AutoDock4 with flexible sidechains in the receptor binding site. For example, redocking experiments on HIV protease demonstrated RMSD <2.0 Å when sidechain flexibility was incorporated . (ii) MD Simulations : Perform 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze hydrogen bonds between the 4-hydroxyphenyl group and catalytic residues (e.g., Tyr, Asp) .

Q. How does the tert-butyl group influence the compound’s bioactivity compared to other benzamido derivatives?

- Mechanistic Insight : The tert-butyl moiety enhances lipophilicity (logP +1.5 vs. unsubstituted analogs), improving membrane permeability. In glucagon receptor antagonists, tert-butyl groups increased binding affinity by 10-fold via hydrophobic interactions with Val87 and Leu91 .

- Validation : Compare IC₅₀ values against analogs (e.g., 4-methyl or 4-fluoro substituents) in enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

- Approach : (i) Assay Conditions : Vary concentrations (1–100 μM) and oxidant sources (H₂O₂ vs. superoxide). For example, (E)-2-cyano-3-(4-hydroxyphenyl)acrylic acid showed antioxidant activity at 10 μM but pro-oxidant effects at 50 μM due to redox cycling . (ii) Cell-Based vs. Cell-Free Systems : Use luciferase-based ROS assays in HEK293 cells to contextualize physiological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。